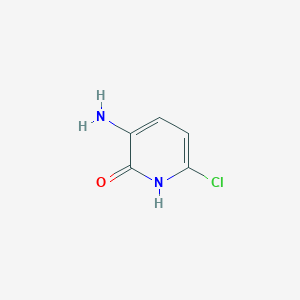

3-Amino-6-chloropyridin-2-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-6-chloro-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-4-2-1-3(7)5(9)8-4/h1-2H,7H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNJYECMOFGBQTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that exploits the magnetic properties of atomic nuclei. For organic molecules such as 3-Amino-6-chloropyridine, 1H and 13C NMR are fundamental for mapping the proton and carbon frameworks.

Proton NMR (1H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the 1H NMR spectrum of 3-Amino-6-chloropyridine, distinct signals are expected for the aromatic protons on the pyridine (B92270) ring and the protons of the amino group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atom and the nitrogen atom in the pyridine ring, as well as the electron-donating effect of the amino group.

The aromatic region would typically show signals for the three protons on the pyridine ring. Their specific chemical shifts and coupling patterns (multiplicity) would depend on their relative positions. The protons of the amino (-NH2) group often appear as a broad singlet, and its chemical shift can be variable due to hydrogen bonding and exchange with trace amounts of water in the solvent.

Table 1: Representative 1H NMR Data for 3-Amino-6-chloropyridine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 | Doublet | 1H | H-2 |

| ~7.1 | Doublet of doublets | 1H | H-4 |

| ~6.9 | Doublet | 1H | H-5 |

| ~4.5 | Broad Singlet | 2H | -NH2 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency. The assignments are based on predicted spectra and data from similar compounds.

Carbon-13 NMR (13C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts in the 13C NMR spectrum of 3-Amino-6-chloropyridine are influenced by the electronegativity of the attached atoms. The carbon atoms bonded to chlorine and nitrogen will be significantly deshielded and appear at a lower field (higher ppm values).

Table 2: Representative 13C NMR Data for 3-Amino-6-chloropyridine

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C-6 |

| ~145 | C-2 |

| ~138 | C-4 |

| ~133 | C-3 |

| ~125 | C-5 |

Note: The chemical shifts are approximate and can vary based on experimental conditions. Assignments are based on computational predictions and known substituent effects on pyridine rings.

No information is currently available in the public domain regarding the 31P NMR spectroscopy of phosphorus-containing derivatives of 3-Amino-6-chloropyridin-2-ol.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FTIR spectrum of 3-Amino-6-chloropyridine would display characteristic absorption bands corresponding to the various vibrational modes of its functional groups. The N-H stretching vibrations of the primary amine typically appear as two bands in the region of 3300-3500 cm-1. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm-1 region. The C-Cl stretching vibration usually appears in the fingerprint region, below 800 cm-1.

Table 3: Representative FTIR Data for 3-Amino-6-chloropyridine

| Wavenumber (cm-1) | Intensity | Assignment |

| 3450 - 3300 | Medium-Strong | N-H stretching (asymmetric and symmetric) |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching |

| 1620 - 1580 | Strong | C=C and C=N ring stretching |

| 1500 - 1400 | Medium-Strong | C=C and C=N ring stretching |

| 1350 - 1250 | Medium | C-N stretching |

| 850 - 750 | Strong | C-Cl stretching |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bending |

Note: The exact positions and intensities of the absorption bands can be influenced by the sample preparation method (e.g., KBr pellet, Nujol mull).

Fourier-Transform Raman (FT-Raman) Spectroscopy

Fourier-Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a molecule. An FT-Raman spectrum for this compound would provide critical insights into its molecular structure by identifying the characteristic vibrations of its functional groups.

Based on its structure, the following spectral features would be anticipated:

O-H Vibrations: The hydroxyl (-OH) group would typically exhibit a stretching vibration, though this can be broad and of variable intensity in Raman spectra.

N-H Vibrations: The amino (-NH₂) group would show symmetric and asymmetric stretching vibrations, typically in the region of 3300-3500 cm⁻¹. N-H bending (scissoring) vibrations would be expected around 1600 cm⁻¹.

Pyridine Ring Vibrations: The pyridine ring would display a series of characteristic stretching and bending vibrations. The C=C and C=N stretching modes are expected in the 1400-1650 cm⁻¹ region. Ring breathing modes, which are often strong in Raman spectra, would appear at lower wavenumbers.

C-Cl Vibration: A characteristic stretching vibration for the carbon-chlorine bond would be expected at lower frequencies, typically in the 600-800 cm⁻¹ range.

Interactive Data Table: FT-Raman Spectroscopy

Due to the absence of specific experimental data for this compound in the cited literature, a data table of observed Raman shifts cannot be generated.

Detailed Vibrational Analysis and Band Assignments

A detailed vibrational analysis combines FT-Raman and FT-IR spectroscopy data with computational methods, such as Density Functional Theory (DFT), to assign specific spectral bands to precise molecular vibrations. For this compound, this analysis would allow for a complete mapping of its vibrational landscape.

The process would involve:

Recording Spectra: Obtaining high-quality experimental FT-Raman and FT-IR spectra.

Computational Modeling: Creating a theoretical model of the molecule and calculating its vibrational frequencies and intensities.

Correlation and Assignment: Comparing the experimental spectra with the calculated results. A scaling factor is often applied to the computational data to account for anharmonicity and basis set limitations.

This correlative approach would enable the unambiguous assignment of observed bands to motions like O-H in-plane bending, N-H wagging, pyridine ring trigonal bending, and C-Cl out-of-plane deformation, providing a highly detailed confirmation of the compound's molecular structure. Studies on analogous compounds like 2-aminopyridine (B139424) have demonstrated the efficacy of this combined experimental and theoretical approach for assigning vibrational modes in substituted pyridines. researchgate.net

Interactive Data Table: Vibrational Band Assignments

As specific experimental FT-Raman and FT-IR data are not available in the literature for this compound, a table detailing band assignments cannot be provided.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) and HRMS/MS Spectra Analysis

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of its elemental formula (C₅H₅ClN₂O), confirming its atomic composition. The presence of chlorine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Tandem mass spectrometry (HRMS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. Analyzing the exact masses of these fragments provides further structural information and confirms the connectivity of the atoms within the molecule.

Fragmentation Pattern Elucidation

The fragmentation of this compound in a mass spectrometer would be expected to proceed through several predictable pathways based on the stability of the resulting ions and neutral losses. Key fragmentation events would likely include:

Loss of CO: Pyridin-2-ol and related 2-pyridone structures are known to undergo the loss of a neutral carbon monoxide (CO) molecule.

Loss of HCN: Cleavage of the pyridine ring could lead to the elimination of hydrogen cyanide (HCN).

Loss of Chlorine: The chlorine atom could be lost as a radical (Cl•) or as part of a neutral loss like HCl.

Amine Group Fragmentation: The amino group could influence fragmentation pathways, potentially involving the loss of ammonia (B1221849) (NH₃) or related species.

Elucidating the precise fragmentation pattern by analyzing the HRMS/MS spectrum would allow for the confirmation of the relative positions of the amino, chloro, and hydroxyl substituents on the pyridine ring.

X-ray Crystallography and Single-Crystal Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. A successful single-crystal X-ray analysis of this compound would provide unambiguous proof of its molecular structure.

Crystal Structure Determination

To perform this analysis, a suitable single crystal of the compound must first be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is collected and analyzed. This analysis yields precise information about:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.

Atomic Coordinates: The precise x, y, and z coordinates of every atom in the molecule, allowing for the calculation of exact bond lengths, bond angles, and torsion angles.

Intermolecular Interactions: The analysis would also reveal how the molecules pack in the solid state, identifying key intermolecular forces such as hydrogen bonds (e.g., between the -OH and -NH₂ groups of adjacent molecules) and π-π stacking interactions between pyridine rings.

This data provides an unequivocal confirmation of the compound's constitution and conformation in the solid state.

Interactive Data Table: Crystallographic Data

A search of crystallographic databases did not yield a published crystal structure for this compound. Therefore, a table of its crystal structure data cannot be presented.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Non-Covalent Interactions)

The solid-state architecture of this compound is expected to be significantly influenced by a network of intermolecular interactions, primarily driven by the amino (-NH2), hydroxyl (-OH), and chloro (-Cl) functional groups, as well as the nitrogen atom within the pyridine ring. Although a crystal structure for the title compound is not available, the analysis of analogous structures, such as 3-Chloropyridin-2-amine and various aminopyridine derivatives, allows for a detailed prediction of the non-covalent forces at play.

The presence of both hydrogen bond donors (-NH2 and -OH) and acceptors (the pyridine nitrogen and the oxygen of the hydroxyl group) suggests that hydrogen bonding is a dominant feature in the crystal lattice. It is anticipated that the amino group would participate in intermolecular hydrogen-bonding with the pyridine nitrogen atom of an adjacent molecule, leading to the formation of centrosymmetric cyclic dimers nih.gov. This is a common motif observed in the crystal structures of aminopyridines.

Furthermore, the hydroxyl group is a potent hydrogen bond donor and acceptor. It can engage in O-H···N or O-H···O hydrogen bonds, further stabilizing the crystal packing. In the case of 2-amino-3-hydroxypyridinium salts, extensive hydrogen bonding networks involving N-H···O, N-H···N, O-H···O, and even weaker C-H···O interactions have been observed, creating robust three-dimensional structures nih.gov. It is highly probable that this compound would exhibit a similarly complex hydrogen bonding scheme.

Table 1: Predicted Intermolecular Interactions in this compound Based on Analogous Compounds

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference for Analogy |

| Hydrogen Bond | N-H (Amino) | N (Pyridine) | Not specified | nih.gov |

| Hydrogen Bond | O-H (Hydroxyl) | N (Pyridine) / O (Hydroxyl) | Not specified | nih.gov |

| Hydrogen Bond | N-H (Amino) | O (Hydroxyl) | Not specified | nih.gov |

| Halogen Interaction | Cl | Cl | ~3.278 | nih.gov |

| Weak Hydrogen Bond | C-H | O (Hydroxyl) | Not specified | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be characterized by absorption bands arising from π→π* and n→π* transitions associated with the substituted pyridine ring.

While the specific UV-Vis absorption maxima for this compound are not detailed in the available research, data from related compounds offer a basis for prediction. For instance, the UV-Vis absorption spectrum of 2-Amino-5-Chloropyridine tetrachloromercurate is reported to have a cut-off wavelength (λc) of 348 nm researchgate.net. This suggests that significant electronic absorption for a chloro-substituted aminopyridine occurs in the UVA range. The presence of the amino and hydroxyl groups, both of which are auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine, due to the extension of the conjugated system through the donation of lone pair electrons to the aromatic ring.

The electronic transitions are influenced by the solvent polarity, which can affect the energy levels of the molecular orbitals involved. A detailed study of the UV-Vis spectrum in solvents of varying polarity could provide further insights into the nature of these transitions.

Table 2: Predicted UV-Vis Spectroscopic Data for this compound

| Compound | Solvent | λmax (nm) | Type of Transition | Reference for Analogy |

| 2-Amino-5-Chloropyridine tetrachloromercurate | Not Specified | Cut-off at 348 | π→π* and/or n→π* | researchgate.net |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool in quantum chemistry for investigating the electronic structure of molecules. This method is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems, including substituted pyridine (B92270) derivatives.

Geometry Optimization and Molecular Structure Prediction

A fundamental step in computational analysis is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 3-Amino-6-chloropyridin-2-ol, this involves predicting key structural parameters such as bond lengths, bond angles, and dihedral angles.

The optimization process begins with a plausible initial structure, and the DFT algorithm iteratively adjusts the atomic coordinates to minimize the electronic energy. The resulting optimized structure provides a theoretical model of the molecule's geometry in the gas phase. This predicted structure is crucial for understanding steric and electronic effects imparted by the amino, chloro, and hydroxyl substituents on the pyridine ring.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Bond Length (Å) | The distance between the nuclei of two bonded atoms (e.g., C-N, C-C, C-Cl, O-H). | Specific values would be calculated. |

| Bond Angle (°) | The angle formed between three connected atoms (e.g., C-N-C, H-N-H). | Specific values would be calculated. |

| Dihedral Angle (°) | The angle between two intersecting planes, used to define molecular conformation. | Specific values would be calculated. |

Selection and Application of Basis Sets and Functionals

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional (e.g., B3LYP) approximates the exchange-correlation energy, a complex term in the electronic energy of a molecule. The basis set (e.g., 6-31G(d,p), 6-311G(d,p)) is a set of mathematical functions used to build the molecular orbitals.

For organic molecules containing heteroatoms like this compound, the B3LYP hybrid functional is a common and reliable choice. researchgate.net It combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

The basis set choice represents a trade-off between accuracy and computational cost:

6-31G(d,p): This is a Pople-style basis set of double-zeta quality. It includes polarization functions on heavy atoms (d) and hydrogen atoms (p), which are important for describing the anisotropic electron density in molecules with polar bonds. researchgate.net

6-311G(d,p): This is a triple-zeta basis set, offering more flexibility for describing the valence electrons and generally yielding more accurate results than double-zeta sets, albeit at a higher computational expense. ijcce.ac.irresearchgate.net

The combination of the B3LYP functional with a basis set like 6-311G(d,p) is often used to achieve a reliable prediction of the geometry and electronic properties of such molecules. ijcce.ac.irresearchgate.net

Vibrational Frequency Analysis and Simulation of Spectra

Following a successful geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes:

Confirmation of Minimum Energy Structure: A true energy minimum will have all real (positive) vibrational frequencies. The presence of imaginary frequencies would indicate a saddle point (a transition state) rather than a stable structure.

Simulation of Infrared (IR) and Raman Spectra: The calculated frequencies and their intensities can be used to simulate the molecule's vibrational spectra. nih.gov This allows for a direct comparison with experimental IR and Raman data, aiding in the assignment of observed spectral bands to specific molecular vibrations (e.g., N-H stretching, O-H stretching, C-Cl stretching, and pyridine ring modes). researchgate.net

For this compound, characteristic vibrational modes for the amino (-NH2), hydroxyl (-OH), and chloro (-Cl) functional groups would be of particular interest in the simulated spectrum.

Molecular Orbital Analysis

Molecular orbital theory provides a framework for understanding the electronic distribution and reactivity of molecules.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. These orbitals are critical in determining a molecule's chemical reactivity and electronic properties. nih.gov

HOMO: This orbital acts as the primary electron donor. A higher HOMO energy suggests a greater ability to donate electrons to an electrophile.

LUMO: This orbital acts as the primary electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons from a nucleophile.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of molecular stability and reactivity. nih.gov A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more reactive. researchgate.net

Analysis of the spatial distribution of the HOMO and LUMO in this compound would reveal which parts of the molecule are most involved in electron-donating and electron-accepting interactions.

| Parameter | Description |

|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO). |

Global Reactivity Descriptors

Chemical Potential (μ): Represents the "escaping tendency" of electrons from a system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. It is calculated as η ≈ (ELUMO - EHOMO) / 2. nih.gov

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is defined as ω = μ² / (2η). mdpi.com

These descriptors help to classify this compound on a quantitative scale of reactivity and stability.

| Descriptor | Formula | Chemical Significance |

|---|---|---|

| Electronegativity (χ) | χ = -μ | The power of an atom in a molecule to attract electrons to itself. |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape from a system. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity of a species to accept electrons. |

Advanced Electronic Structure Calculations

Advanced electronic structure calculations are fundamental to predicting the behavior of a molecule at the quantum level. These methods allow for a detailed analysis of electron distribution, bonding characteristics, and electrostatic potential, which collectively determine the molecule's chemical and physical properties.

Natural Bonding Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a wavefunction into a more intuitive, localized form that aligns with classical Lewis structures of bonds and lone pairs. uni-muenchen.dewikipedia.orgwisc.edu This technique provides a detailed picture of the bonding pattern, hybridization, and charge distribution within a molecule. uni-muenchen.de A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. These interactions reveal the extent of electron delocalization from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs, providing a quantitative measure of hyperconjugation and resonance effects that contribute to molecular stability. uni-muenchen.dewisc.eduscirp.org

While NBO analysis is a powerful tool for understanding the electronic structure of heterocyclic compounds, specific NBO analysis data for this compound is not available in the reviewed scientific literature. Such an analysis would be expected to quantify the electron-donating effects of the amino (-NH2) and hydroxyl (-OH) groups and the electron-withdrawing effect of the chloro (-Cl) group on the pyridine ring's electronic structure.

Derived from the NBO method, Natural Population Analysis (NPA) is used to calculate the distribution of electron density among the atoms of a molecule, resulting in the assignment of partial atomic charges. semanticscholar.orgresearchgate.net This method is known for its numerical stability and its ability to provide a more reliable description of the electron distribution, particularly in ionic compounds, compared to other methods like Mulliken population analysis. semanticscholar.orgresearchgate.net The calculated atomic charges from NPA are crucial for understanding a molecule's reactivity and intermolecular interactions.

A specific Natural Population Analysis for this compound has not been reported in the available literature. A hypothetical NPA study would likely show a negative charge on the nitrogen and oxygen atoms due to their high electronegativity, and the distribution of charge on the carbon atoms of the pyridine ring would be influenced by the competing electronic effects of the amino, chloro, and hydroxyl substituents.

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. deeporigin.comresearchgate.net It is an invaluable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netthaiscience.info The MEP map is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-deficient, susceptible to nucleophilic attack). deeporigin.com Green and yellow represent regions of intermediate potential. researchgate.net

Although a specific MEP map for this compound is not present in the surveyed literature, one can predict its general features. The oxygen atom of the hydroxyl group and the nitrogen atom of the amino group would likely be surrounded by regions of negative potential (red), making them potential sites for electrophilic attack. Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack. The electrostatic potential of the pyridine ring would be complex, reflecting the interplay of the electron-donating and electron-withdrawing substituents.

The Quantum Theory of Atoms in Molecules (QT-AIM), developed by Richard Bader, provides a rigorous method for defining atoms and chemical bonds based on the topology of the electron density. wikipedia.orguni-rostock.dewiley-vch.de This theory partitions a molecule into atomic basins, allowing for the calculation of atomic properties. wikipedia.orgwiley-vch.de A key feature of QT-AIM is the analysis of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these BCPs, such as its magnitude and the Laplacian of the electron density, provide insight into the nature and strength of the chemical bond (e.g., covalent, ionic, or hydrogen bond). wiley-vch.deamercrystalassn.org

Detailed QT-AIM analysis for this compound is not available in the current body of scientific literature. Such a study would be instrumental in characterizing the covalent bonds within the pyridine ring and with its substituents, as well as any potential intramolecular hydrogen bonds.

Specific Hirshfeld surface analysis data for this compound could not be found in the reviewed literature. A hypothetical analysis, assuming a crystalline form, would likely reveal significant contributions from N-H···O, O-H···N, and possibly C-H···Cl hydrogen bonds, as well as π-π stacking interactions between the pyridine rings, governing the crystal packing.

Tautomerism and Isomerization Studies

Hydroxypyridines, such as this compound, can exist in different tautomeric forms. The pyridinol form (with a hydroxyl group) can undergo tautomerization to the pyridone form (with a carbonyl group and the hydrogen attached to the nitrogen atom). The relative stability of these tautomers is influenced by factors such as the position of substituents on the ring, the solvent, and whether the molecule is in the solid state or in solution. researchgate.netnih.gov Computational studies are crucial for predicting the equilibrium between these tautomers by calculating their relative energies.

While the tautomerism of hydroxypyridines is a well-known phenomenon, specific theoretical studies on the tautomerism and isomerization of this compound are not documented in the available scientific literature. A computational investigation would be necessary to determine the relative stabilities of the possible pyridinol and pyridone tautomers, taking into account the electronic influence of the amino and chloro substituents.

Computational Investigations of Pyridinol-Pyridinone Tautomeric Forms

The tautomerism between the pyridinol (lactim) and pyridinone (lactam) forms is a fundamental characteristic of 2-hydroxypyridine (B17775) derivatives. In the case of this compound, this equilibrium is between the 'ol' form (this compound) and the 'one' form (3-amino-6-chloro-1H-pyridin-2-one).

Computational studies on analogous systems, such as chloro-substituted 2-hydroxypyridines, have demonstrated that the position of this equilibrium is sensitive to the substitution pattern and the medium (gas phase vs. solvent). rsc.org Quantum-chemical calculations are employed to model these tautomeric forms and determine their relative stabilities. scispace.com DFT methods, such as B3LYP, are frequently used for these calculations, often in conjunction with various basis sets to ensure accuracy. researchgate.net The choice of computational method and basis set is critical for obtaining reliable results that are consistent with experimental data. scispace.comresearchgate.net

Studies on similar pyridine derivatives show that the investigation involves optimizing the geometry of each tautomer to find its lowest energy conformation. researchgate.net These optimized structures provide data on bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecular geometry of both the pyridinol and pyridinone forms. For related compounds, it has been shown that the lactam form is often more stable, a preference that can be influenced by intermolecular interactions, such as hydrogen bonding in the solid state or in solution. mdpi.com

Energetic Analysis of Tautomeric Equilibria

The relative stability of the this compound and 3-amino-6-chloro-1H-pyridin-2-one tautomers is determined by calculating their thermodynamic properties, such as Gibbs free energy (ΔG). A negative ΔG for the conversion of the pyridinol to the pyridinone form would indicate that the pyridinone is the more stable tautomer under the given conditions.

Computational studies on the parent 2-hydroxypyridine and its chlorinated derivatives have shown that the relative energies of the tautomers are significantly influenced by the position of the chlorine atom. rsc.org For instance, studies have revealed that for 5- and 6-substituted chloro-2-hydroxypyridines, the lactim (pyridinol) form is dominant in the gas phase. rsc.org Conversely, solvent effects, often modeled using the Polarizable Continuum Model (PCM), can dramatically shift the equilibrium. Polar solvents tend to stabilize the more polar tautomer, which is typically the pyridinone form due to its larger dipole moment. scirp.org

The following table illustrates the kind of data generated in such studies, showing the calculated relative energies for the tautomers of a related compound, 4-hydroxypyrimidine.

| Tautomer | Relative Energy (Gas Phase) | Relative Energy (Water Solution) |

|---|---|---|

| Keto Form A | 9.12 | 4.27 |

| Keto Form B (Most Stable) | 0.00 | 0.00 |

| Enol Form C | 10.60 | 10.23 |

This table is illustrative and based on data for sildenafil, a complex pyrimidinone, to demonstrate the type of output from energetic analysis. The stability order is B > A > C. scirp.org

For this compound, a similar computational approach would be used to determine the preferred tautomeric form in different environments.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a common approach used within DFT to calculate the nuclear magnetic shielding tensors, from which NMR chemical shifts (¹H and ¹³C) are derived. Theoretical calculations on related aminopyridine structures have shown good correlation with experimental NMR data. The calculated shifts for the pyridinol and pyridinone tautomers would be expected to differ significantly due to the changes in the electronic environment of the ring and substituent atoms.

IR Frequencies: Theoretical vibrational (IR) spectra are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. These calculations provide the frequencies and intensities of the fundamental vibrational modes. For this compound and its tautomer, key differences would be expected in the vibrational frequencies of the C=O, O-H, and N-H bonds. For example, the pyridinone form would exhibit a characteristic C=O stretching frequency, while the pyridinol form would show a distinct O-H stretching vibration. nih.govresearchgate.net

The table below presents a sample of calculated IR frequencies for a related aminopyridine derivative, demonstrating the type of data generated.

| Vibrational Mode | Experimental Frequency (FTIR) | Calculated Frequency (DFT/B3LYP) | Assignment |

|---|---|---|---|

| ν(N-H) | 3348 | 3513 | NH₂ Asymmetric Stretch |

| ν(C-H) | 3055 | 3060 | Aromatic C-H Stretch |

| δ(N-H) | 1508 | 1504 | N-H In-plane Bend |

This table is illustrative, based on data for a structurally related compound, to show the comparison between experimental and calculated spectroscopic data. researchgate.net

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. ias.ac.in Computational methods are used to predict the NLO properties of molecules by calculating their dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.net Molecules with large hyperpolarizability values are considered good candidates for NLO materials.

For molecules like this compound, the presence of electron-donating (amino) and electron-withdrawing (chloro, and the pyridinone carbonyl group) moieties can lead to significant intramolecular charge transfer, which is a key requirement for a high NLO response. ias.ac.inresearchgate.net

DFT calculations are used to compute the NLO properties. The first hyperpolarizability (β) is a tensor quantity, and its total magnitude is often reported. A high β value indicates a strong NLO response. researchgate.net Studies on similar pyridine derivatives have shown that theoretical calculations can effectively predict and explain their NLO behavior. ias.ac.in The HOMO-LUMO energy gap is another important parameter; a smaller energy gap is generally associated with a larger hyperpolarizability. researchgate.net

The following table provides an example of calculated NLO properties for a related aminopyridine compound.

| Property | B3LYP | CAM-B3LYP | B3PW91 |

|---|---|---|---|

| Dipole Moment (μ) [Debye] | 3.50 | 3.55 | 3.52 |

| First Hyperpolarizability (β) [esu] | 3.27 x 10⁻³⁰ | 2.62 x 10⁻³⁰ | 3.20 x 10⁻³⁰ |

This table is illustrative and presents data for a related aminopyridine derivative to demonstrate the type of output from NLO calculations. researchgate.net

Computational analysis of this compound would provide valuable data on its potential as an NLO material, guiding further experimental investigations.

Chemical Transformations and Reactivity Profiles

Reactions Involving the Hydroxyl Group

The hydroxyl group at the C-2 position allows for reactions typical of alcohols and phenols, such as esterification and etherification. However, its reactivity is modulated by the presence of the adjacent amino group and the competing nucleophilicity of the ring nitrogen in its 2-pyridone tautomer. nih.govresearchgate.net

Esterification of the hydroxyl group in pyridinols can be achieved through various standard synthetic methods. While specific studies on the esterification of 3-Amino-6-chloropyridin-2-ol are not detailed, reactions involving related chloropyridinols provide insight into feasible synthetic pathways. For instance, chloropyridinols can be esterified with carboxylic acids using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-Dimethylaminopyridine (B28879) (DMAP). researchgate.net This method has been successfully employed to synthesize a variety of chloropyridinyl esters in good to excellent yields. researchgate.net

Another established route for preparing esters from chloropyridinols involves reacting the corresponding acid chloride with the pyridinol. wikipedia.org This general process is adaptable for producing a range of ester compounds. wikipedia.org

Table 1: Examples of Esterification Conditions for Related Pyridinols

| Pyridinol Substrate | Reagents | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 5-chloro-3-pyridinol | Carboxylic acids, EDC, DMAP | CH₂Cl₂, 23 °C, 12 h | 3-chloropyridinyl esters | researchgate.net |

Etherification of the hydroxyl group, typically achieved via the Williamson ether synthesis, involves the reaction of an alkoxide with an alkyl halide. wikipedia.org This reaction proceeds through an SN2 mechanism, where the deprotonated hydroxyl group acts as a nucleophile. wikipedia.orgmasterorganicchemistry.com For this to occur with this compound, the hydroxyl group would first be deprotonated with a suitable base, such as sodium hydride, to form the more nucleophilic alkoxide. youtube.com This alkoxide can then react with a primary alkyl halide to form the corresponding ether. masterorganicchemistry.comyoutube.com

However, the reactivity of 2-hydroxypyridines is complicated by tautomerism. 2-Hydroxypyridine (B17775) exists in equilibrium with its 2-pyridone tautomer. nih.gov This makes the molecule an ambident nucleophile, with potential reaction sites at both the oxygen atom (O-alkylation to form a pyridyl ether) and the ring nitrogen atom (N-alkylation to form a 2-pyridone derivative). researchgate.net Studies on 2-hydroxypyridine itself show that it can yield a mixture of both N- and O-attack products. researchgate.net In some cases, specific N-alkylation of 2-hydroxypyridines can be achieved even under catalyst- and base-free conditions, where it is proposed that a pyridyl ether intermediate (from O-alkylation) converts to the more stable N-alkylated 2-pyridone product. acs.org The choice of solvent can also influence the outcome, with the pyridone form being favored in polar solvents. nih.gov

Reactions Involving the Amino Group

The primary amino group at the C-3 position is a key site for nucleophilic reactions, enabling the formation of various derivatives, including amides and products of condensation reactions.

The amino group of this compound can react with activated carboxylic acid derivatives (such as acid chlorides, anhydrides, or esters) to form amide bonds. nih.gov A common and effective laboratory method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) along with a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the reaction between a carboxylic acid and the amine. nih.gov Amide derivatives can also be synthesized by reacting the amine with an ester, often under reflux conditions in a solvent like methanol. acs.org For example, the related compound 3-amino-2-chloropyridine (B31603) undergoes a condensation reaction with ethyl 2-aminobenzoate (B8764639) to form an amide. nih.gov

The nucleophilic amino group readily participates in condensation reactions with carbonyl compounds. For instance, it can react with aldehydes and ketones to form Schiff bases (imines). The condensation of amino-substituted pyridines with other molecules is a common strategy for constructing more complex heterocyclic systems. nih.gov Studies on related compounds show that the amino group can be a key reactant in building larger molecular scaffolds through condensation pathways. researchgate.netappchemical.comsigmaaldrich.com

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which influences its reactivity towards both electrophilic and nucleophilic substitution. uoanbar.edu.iq The substituents on the this compound ring further modify this reactivity profile.

Nucleophilic Aromatic Substitution: The pyridine ring is generally activated towards nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. uoanbar.edu.iqfirsthope.co.in In this compound, the C-6 position is occupied by a chlorine atom, which is a good leaving group. This makes the C-6 position susceptible to nucleophilic aromatic substitution (SNAr) by various nucleophiles such as hydroxides, alkoxides, or amines. firsthope.co.inlookchem.com The electron-deficient nature of the C-4 and C-6 positions in the 2-pyridone tautomer further favors reactions with nucleophiles at these sites. rsc.org

Electrophilic Aromatic Substitution: Conversely, the pyridine ring is highly deactivated towards electrophilic substitution, similar to a nitrobenzene (B124822) ring. uoanbar.edu.iq Reactions like nitration or halogenation require harsh conditions. uoanbar.edu.iqfirsthope.co.in When substitution does occur, it is directed to the C-3 and C-5 positions, which are the most electron-rich. rsc.orguoanbar.edu.iq In this compound, the ring is substituted with two strong electron-donating groups (amino at C-3 and hydroxyl at C-2) and one electron-withdrawing group (chloro at C-6). The powerful activating and ortho-, para-directing effects of the amino and hydroxyl groups would be expected to facilitate electrophilic attack at the C-5 position, and to a lesser extent, the C-4 position, counteracting the deactivating effect of the ring nitrogen and the chloro group.

Table 2: Summary of Predicted Reactivity for the Pyridine Ring

| Reaction Type | Position(s) | Influencing Factors |

|---|---|---|

| Nucleophilic Substitution | C-6, C-4 | Electron-deficient ring; Chloro leaving group at C-6. rsc.orguoanbar.edu.iq |

Electrophilic Aromatic Substitution (e.g., nitration)

The pyridine ring is generally less reactive than benzene (B151609) towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the strongly activating amino and hydroxyl/oxo groups in this compound enhances the ring's nucleophilicity, making substitution feasible. These activating groups are ortho, para-directing.

In this specific molecule, the positions ortho and para to the amino group are C4 and C6, respectively. The positions ortho to the hydroxyl group are C3 and C1 (nitrogen). Considering the existing substituents, the C5 position is the most activated and sterically accessible site for electrophilic attack.

Nitration, a classic example of electrophilic aromatic substitution, is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. google.com For pyridin-2-one systems, this combination is effective in generating the nitronium ion (NO₂⁺) electrophile required for the reaction. google.com The reaction with this compound is expected to yield 3-Amino-6-chloro-5-nitropyridin-2-ol as the major product.

Table 1: Electrophilic Nitration of this compound

| Reactant | Reagents | Expected Major Product | Position of Substitution |

|---|

Nucleophilic Aromatic Substitution (e.g., on chloropyridines)

Nucleophilic aromatic substitution (SₙAr) is a characteristic reaction of halopyridines, especially when the halogen is located at a position activated by the ring nitrogen (C2, C4, or C6). youtube.com The nitrogen atom helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

In this compound, the chlorine atom at the C6 position is para to the ring nitrogen, making it highly susceptible to displacement by nucleophiles. The reaction proceeds through an addition-elimination mechanism where the nucleophile attacks the carbon bearing the chlorine, and subsequently, the chloride ion is expelled to restore aromaticity. libretexts.org A wide range of nucleophiles, including amines, alkoxides, and thiolates, can participate in this reaction. youtube.comnih.gov

Table 2: Examples of Nucleophilic Aromatic Substitution on this compound

| Nucleophile (Nu⁻) | Reagent Example | Expected Product |

|---|---|---|

| Alkoxide (RO⁻) | Sodium methoxide (B1231860) (NaOCH₃) | 3-Amino-6-methoxypyridin-2-ol |

| Amine (RNH₂) | Ammonia (B1221849) (NH₃) | 3,6-Diaminopyridin-2-ol |

| Thiolate (RS⁻) | Sodium bisulfide (NaSH) | 3-Amino-6-mercaptopyridin-2-ol |

Halogenation at Different Positions

Similar to nitration, halogenation is an electrophilic aromatic substitution reaction. The high electron density of the pyridine ring in this compound, due to the activating -NH₂ and -OH groups, makes it reactive towards halogens like bromine (Br₂) and chlorine (Cl₂).

The directing effects of the substituents will again favor substitution at the C5 position. The reaction is typically performed using the elemental halogen in a suitable solvent, sometimes with a Lewis acid catalyst, although the highly activated nature of the substrate may render a catalyst unnecessary. Alternative halogenating agents include N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).

Table 3: Potential Halogenation Reactions

| Halogenating Agent | Expected Major Product |

|---|---|

| Bromine (Br₂) in Acetic Acid | 3-Amino-5-bromo-6-chloropyridin-2-ol |

Degradation Pathways and Chemical Stability

The chemical stability and degradation of chloropyridinols are of significant interest, particularly from an environmental perspective, as they are metabolites of certain pesticides. researchgate.netnih.gov The degradation of this compound can be expected to follow pathways observed for structurally similar compounds like 6-chloropyridin-2-ol (B99635) and 3,5,6-trichloro-2-pyridinol (B117793) (TCP). researchgate.netresearchgate.net

Studies on the biodegradation of these related compounds have identified key transformation processes: researchgate.netnih.gov

Dechlorination: The primary step often involves the removal of chlorine atoms. This can occur through hydrolytic or reductive mechanisms. For this compound, this would lead to the formation of 3-aminopyridin-2-ol.

Oxidation: The pyridine ring is susceptible to oxidative cleavage. Hydroxylation of the ring is a common initial step in oxidative degradation pathways. nih.gov

Ring Cleavage: Following initial transformations like dechlorination and oxidation, the pyridine ring can be opened, leading to smaller, aliphatic molecules that can be further mineralized. researchgate.net

Microbial degradation is a key process in the environmental fate of such compounds. For instance, strains like Micrococcus luteus have been shown to degrade TCP and 6-chloropyridin-2-ol through hydrolytic-oxidative dechlorination pathways. researchgate.netnih.gov

Table 4: Potential Degradation Products of this compound Based on Analogy with Related Compounds

| Degradation Process | Intermediate/Product | Reference Compound |

|---|---|---|

| Hydrolytic Dechlorination | 3-Aminopyridin-2-ol | 3,5,6-Trichloro-2-pyridinol researchgate.net |

| Oxidative Hydroxylation | 3-Amino-6-chloro-dihydroxy-pyridine | Thienopyridines nih.gov |

The compound is generally stable under recommended storage conditions but may be sensitive to strong oxidizing agents, acids, and bases. fishersci.fi

Unable to Generate Article Due to Lack of Specific Research

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data regarding the chemical compound This compound to fulfill the requirements of the requested article. The provided outline demands detailed research findings on its synthetic applications, derivatization, and role in coordination chemistry.

The existing body of research focuses extensively on related pyridine derivatives and general synthetic methodologies for heterocyclic compounds. However, specific studies detailing the use of this compound as a key intermediate for fused heterocycles, a building block for diverse pyridine structures, or as a precursor for functionalized triazole derivatives could not be located.

Furthermore, there is a lack of published information on specific regioselective functionalization approaches for this particular molecule. Similarly, its application in the fields of coordination chemistry and organometallic synthesis is not documented in the reviewed literature.

To adhere to the strict requirements of providing scientifically accurate and focused content solely on this compound, the generation of the requested article is not possible. Extrapolating information from related but distinct chemical compounds would be scientifically inappropriate and would violate the explicit instructions provided. Therefore, this request cannot be completed.

Synthetic Applications and Precursor Utility

Applications in Coordination Chemistry and Organometallic Synthesis

Ligand Design for Metal Complexes

The multifunctionality of 3-amino-6-chloropyridin-2-ol allows it to act as a compelling ligand in coordination chemistry. The presence of nitrogen and oxygen atoms provides multiple coordination sites, enabling the formation of stable complexes with various transition metals. These metal complexes are of significant interest due to their potential applications in catalysis, materials science, and medicinal chemistry.

The amino group (-NH2) and the pyridinolic oxygen are the primary sites for coordination. These groups can act as bidentate ligands, chelating to a metal center to form a stable ring structure. The specific coordination mode can be influenced by the reaction conditions and the nature of the metal ion. For instance, aminopyridine derivatives are known to coordinate with transition metal atoms like copper (II) and cadmium (II) through their nitrogen atoms to form coordination compounds. nih.gov The resulting complexes can exhibit diverse geometries, including square planar, square pyramidal, and octahedral arrangements. nih.gov

The utility of related pyridinol compounds, such as 6-chloro-2-hydroxypyridine, in forming metal complexes highlights the potential of this structural motif. These ligands can coordinate to metal ions, and the resulting complexes can serve as catalysts or functional materials. The amino group in this compound adds another layer of functionality, potentially influencing the electronic properties and stability of the resulting metal complex. Research into amino acid metal complexes has shown that amino groups are actively involved in coordination with metal ions. jocpr.com

The table below summarizes the potential coordination sites and the types of metal complexes that can be formed using this compound as a ligand.

| Functional Group | Coordination Site | Potential Metal Ions | Resulting Complex Geometry |

| Amino Group (-NH2) | Nitrogen | Pd(II), Cu(II), Co(II), Ni(II) | Square Planar, Tetrahedral |

| Pyridinolic Oxygen | Oxygen | Cd(II), Ag(I), Zn(II) | Octahedral, Linear |

| Pyridine (B92270) Ring Nitrogen | Nitrogen | Ru(II), Rh(I), Ir(III) | Octahedral |

This table illustrates the potential coordination behavior of this compound based on the known reactivity of its functional groups.

Role in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govwikipedia.org The structure of this compound, featuring a reactive chlorine atom on the pyridine ring, makes it an excellent substrate for such transformations.

The chlorine atom at the 6-position can be readily displaced in various palladium-catalyzed reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. researchgate.netnih.gov This allows for the introduction of a wide range of substituents at this position, providing a straightforward route to diverse, highly functionalized pyridyl derivatives. The coupling of heteroarenes like chloropyridines can be challenging, but advancements in catalyst and ligand design have enabled these transformations. nih.gov

For example, in a Suzuki-Miyaura coupling, the chlorine atom can be replaced with an aryl or heteroaryl group by reacting this compound with a boronic acid in the presence of a palladium catalyst and a base. researchgate.net Similarly, the Buchwald-Hartwig amination allows for the introduction of various amine functionalities by coupling with primary or secondary amines. nih.gov These reactions are pivotal in the synthesis of compounds for pharmaceuticals and materials science. nih.gov

The table below provides examples of palladium-catalyzed cross-coupling reactions where this compound could serve as a key precursor.

| Reaction Type | Coupling Partner | Catalyst/Ligand System | Product Class |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)2 / SPhos | 6-Aryl-3-aminopyridin-2-ol |

| Buchwald-Hartwig | Secondary amine | Pd2(dba)3 / RuPhos | 6-(Dialkylamino)-3-aminopyridin-2-ol |

| Sonogashira | Terminal alkyne | Pd(PPh3)2Cl2 / CuI | 6-Alkynyl-3-aminopyridin-2-ol |

| Stille | Organostannane | Pd(PPh3)4 | 6-Alkyl/Aryl-3-aminopyridin-2-ol |

This table outlines potential synthetic routes using this compound in well-established palladium-catalyzed cross-coupling reactions.

The amino and hydroxyl groups on the pyridine ring can also influence the reactivity of the compound in these coupling reactions. These groups may require protection prior to the coupling step, or they can be used to modulate the electronic properties of the substrate, thereby affecting the reaction outcome. The strategic manipulation of these functional groups allows for the regioselective synthesis of complex substituted pyridines. nih.gov

Conclusion and Future Research Directions

Summary of Current Research Landscape on 3-Amino-6-chloropyridin-2-ol

The current body of scientific literature on this compound is notably sparse. A comprehensive search of scholarly databases reveals a limited number of publications that specifically focus on this compound. The primary available information is centered on its synthesis, with at least one patented method detailing its preparation from a nitro-precursor.

The synthesis of this compound has been described via the reduction of 6-chloro-3-nitropyridin-2-ol. This reaction utilizes zinc dust and ammonium (B1175870) chloride in a solvent mixture of THF, methanol, and water. The precursor, 6-chloro-3-nitropyridin-2-ol, can be synthesized by the nitration of 2-chloropyridin-5-ol using potassium nitrate (B79036) in concentrated sulfuric acid.

Despite the documented synthesis, there is a significant lack of publicly available data regarding the detailed spectroscopic characterization, computational analysis, and reactivity of this compound. This knowledge gap presents both a challenge and an opportunity for chemical researchers.

Unexplored Synthetic Routes and Methodological Enhancements

While a reductive amination route from a nitro-precursor is established, several other synthetic strategies for this compound remain unexplored. Future research could focus on alternative synthetic methodologies that may offer improved yields, milder reaction conditions, or enhanced purity of the final product.

Potential avenues for investigation include:

Direct Amination: Investigating the direct amination of a di-substituted pyridine (B92270) precursor, such as 2,6-dichloro-3-hydroxypyridine, could offer a more direct route, although regioselectivity would be a critical factor to control.

Enzymatic or Biocatalytic Methods: The use of enzymes or whole-cell systems for the regioselective hydroxylation or amination of appropriately substituted pyridine rings could provide a green and efficient synthetic alternative.

Flow Chemistry Approaches: Implementing continuous flow technologies for the synthesis could offer better control over reaction parameters, potentially leading to higher yields and purity while enhancing safety and scalability.

Methodological enhancements to the existing synthesis could involve the screening of different reducing agents and catalyst systems to optimize the reduction of the nitro group. A thorough investigation of the reaction kinetics and mechanism would also be beneficial for process optimization.

Advancements in Spectroscopic and Computational Approaches for Structural and Reactivity Predictions

A significant void in the current knowledge of this compound is the absence of detailed spectroscopic and computational data. Future research should prioritize the full characterization of this compound using modern analytical techniques.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR): Comprehensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR studies are essential for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide an accurate molecular weight and elemental composition. Fragmentation analysis could offer insights into the molecule's stability and bonding.

Infrared (IR) and Raman Spectroscopy: These techniques would help identify the characteristic vibrational frequencies of the functional groups present, such as the amino, hydroxyl, and C-Cl bonds, and provide information about the tautomeric equilibrium between the pyridin-2-ol and 2-pyridone forms.

X-ray Crystallography: Obtaining a single crystal structure would provide definitive proof of the molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.

Computational Approaches:

Density Functional Theory (DFT) Calculations: DFT studies can be employed to predict the optimized molecular geometry, vibrational frequencies, and NMR chemical shifts, which can be compared with experimental data for validation.

Molecular Electrostatic Potential (MEP) Mapping: MEP analysis can predict the electron-rich and electron-deficient regions of the molecule, offering insights into its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide information about the molecule's electronic properties and its propensity to participate in various chemical reactions.

Tautomerism Studies: Computational modeling can be used to investigate the relative stabilities of the this compound and 3-amino-6-chloro-1H-pyridin-2-one tautomers in different solvents and in the gas phase.

Potential for Novel Chemical Transformations and Development of Advanced Synthetic Protocols

The trifunctional nature of this compound (possessing amino, chloro, and hydroxyl groups) makes it a potentially versatile building block for the synthesis of more complex molecules. The differential reactivity of these functional groups could be exploited to develop advanced synthetic protocols.

Future research in this area could explore:

N-Functionalization: The amino group can be a site for various transformations, including acylation, alkylation, arylation, and diazotization, leading to a diverse range of derivatives.

O-Functionalization: The hydroxyl group can undergo etherification, esterification, and other reactions to introduce new functionalities.

C-Cl Functionalization: The chlorine atom can be a leaving group in nucleophilic aromatic substitution reactions or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

Ring-forming Reactions: The proximate amino and hydroxyl groups could be utilized in cyclization reactions to construct fused heterocyclic systems, which are common scaffolds in pharmaceuticals and functional materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-6-chloropyridin-2-ol, and how do reaction conditions influence yield?

- Methodology : Begin with nucleophilic substitution or condensation reactions. For example, describes a reflux method using sodium ethoxide and ethanol for a related chloropyridin-2-amine derivative. Adjust substituents by replacing 3-chloro-2-hydrazinylpyridine with 6-chloropyridin-2-ol precursors. Optimize temperature (70–100°C) and solvent polarity (e.g., ethanol, DMF) to enhance amino group incorporation. Monitor reaction progress via TLC or HPLC .

- Key Variables : Catalytic systems (e.g., Pd/C for hydrogenation), pH control for amino group stability, and inert atmospheres to prevent oxidation.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Compare and NMR spectra with computational predictions (e.g., DFT) to confirm substituent positions. For example, validated 3-Chloropyridin-2-amine via NMR peaks at δ 5.02 (NH) and δ 7.48 (pyridine-H) .

- X-ray Diffraction : Use single-crystal XRD to resolve intramolecular interactions, such as hydrogen bonding (N–H⋯N/Cl) and halogen-halogen contacts, as observed in for analogous structures .

- Purity Assessment : Employ HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, Cl) to verify stoichiometry.

Q. What safety protocols are critical when handling this compound?

- Handling Guidelines :

- Use local exhaust ventilation and antistatic equipment to minimize dust/aerosol formation ( recommends these measures for structurally similar 2-aminopyridin-3-ol) .

- Wear nitrile gloves and protective eyewear; avoid skin contact due to potential amine-related sensitization.

- Storage : Store in airtight containers under inert gas (N) at 2–8°C to prevent hydrolysis or degradation.

Advanced Research Questions

Q. How do electronic effects of the chloro and amino substituents influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing chloro group (C6) activates the pyridine ring for nucleophilic substitution, while the amino group (C3) directs electrophilic attacks. highlights similar reactivity in 2-Chloro-6-(trifluoromethyl)pyridin-3-ol, where chloro substitution enhances Suzuki-Miyaura coupling efficiency .

- Experimental Design : Screen palladium catalysts (e.g., Pd(OAc), PdCl) and ligands (XPhos, SPhos) in DMF/HO under microwave irradiation (80–120°C). Monitor regioselectivity via NMR if fluorinated analogs are synthesized.

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Data Reconciliation :

- Compare IC values across assays (e.g., enzyme inhibition vs. cellular cytotoxicity) using standardized protocols ( notes structural analogs like 3-Amino-5-bromo-2-chloropyridin-4-ol exhibit variable bioactivity due to substituent electronegativity) .

- Perform molecular docking to assess binding affinity consistency with experimental results. Adjust protonation states (amine group pKa ~8–10) to match physiological conditions.

Q. How can computational chemistry optimize the design of this compound-based drug candidates?

- In Silico Workflow :

QSAR Modeling : Correlate substituent effects (e.g., logP, polar surface area) with pharmacokinetic properties.

MD Simulations : Analyze stability of protein-ligand complexes (e.g., kinase inhibitors) over 100-ns trajectories. emphasizes the role of trifluoromethyl groups in enhancing binding interactions, a principle applicable to chloro/amino substituents .

- Validation : Synthesize top-ranked derivatives and test in vitro against target enzymes (e.g., tyrosine kinases).

Methodological Challenges and Solutions

Q. Why do conflicting reports exist on the solubility of this compound in polar solvents?

- Root Cause : Variations in crystallinity (amorphous vs. crystalline forms) and counterion effects (e.g., hydrochloride salts).

- Resolution : Characterize polymorphs via PXRD and DSC. Use co-solvents (e.g., DMSO:water mixtures) to improve solubility for biological assays .

Q. How can researchers mitigate side reactions during functionalization of this compound?

- Preventive Measures :

- Protect the amino group with Boc anhydride before halogenation or alkylation.

- Employ flow chemistry () to control exothermic reactions and reduce byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.